molecular formula C18H16ClN3O2 B11263551 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

5-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11263551
M. Wt: 341.8 g/mol
InChI Key: PALKRKDCUCPODM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a methoxybenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    BMS-986124: A compound with a similar structure that acts as a silent allosteric modulator of the m-opioid receptor.

    2-Methoxyphenyl isocyanate: A compound used as a chemoselective reagent for amine protection/deprotection sequences.

    (2E)-2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propenoic acid: A compound with similar functional groups used in various chemical reactions.

Uniqueness

3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-16-5-3-2-4-13(16)10-20-18(23)15-11-21-22-17(15)12-6-8-14(19)9-7-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

PALKRKDCUCPODM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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